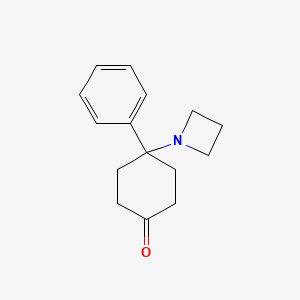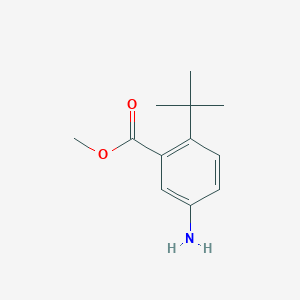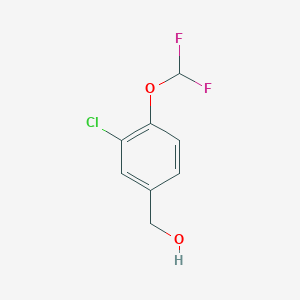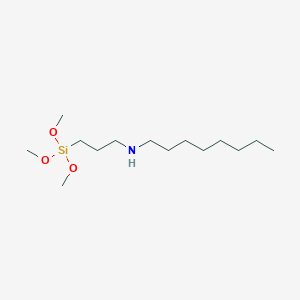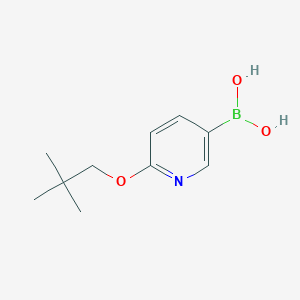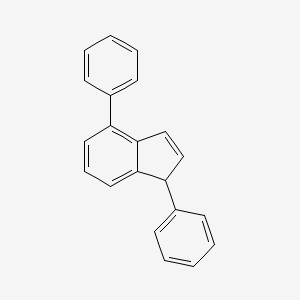
1,4-Diphenyl-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenyl-indene is a synthetic compound with a variety of applications in the fields of chemistry, biology, and medicine. It is a polycyclic aromatic hydrocarbon (PAH) that is composed of two benzene rings and a single phenyl group. The compound is highly stable and has a low toxicity profile, making it an attractive choice for laboratory experiments. 1,4-Diphenyl-indene has been used in a variety of applications such as synthesis, drug development, and nanotechnology.
科学的研究の応用
1,4-Diphenyl-indene has been used in a variety of scientific research applications due to its low toxicity and stability. It has been used as a model compound for studying the structure and reactivity of 1,4-Diphenyl-indenes, as well as for studying the interactions between 1,4-Diphenyl-indenes and other molecules. Additionally, 1,4-diphenyl-indene has been used as a starting material for the synthesis of other compounds, such as drugs, dyes, and nanomaterials.
作用機序
The mechanism of action of 1,4-diphenyl-indene is not well understood. However, it is believed to interact with cellular receptors and enzymes, resulting in changes in the biochemical and physiological processes of the cell. In addition, it has been suggested that the compound may act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-diphenyl-indene are not well understood. However, studies have shown that the compound has a variety of effects on cells, including changes in cell metabolism, gene expression, and cell growth. Additionally, 1,4-diphenyl-indene has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
1,4-Diphenyl-indene has a number of advantages for laboratory experiments. It is a highly stable compound with a low toxicity profile, making it a safe choice for experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it an attractive choice for research. However, the compound has a number of limitations. Its mechanism of action is not well understood, making it difficult to predict the effects of the compound on cells. Additionally, it is not known to interact with any known receptors or enzymes, making it difficult to study the compound’s effects on biochemical and physiological processes.
将来の方向性
The potential future directions for 1,4-diphenyl-indene include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and nanotechnology. Additionally, further research into the synthesis of the compound could lead to more efficient methods of production. Finally, further research into the interactions between 1,4-diphenyl-indene and other molecules could lead to a better understanding of the compound’s effects on cells.
合成法
The synthesis of 1,4-diphenyl-indene is a multi-step process that involves the reaction of benzene with a phenyl group and a base. The reaction typically begins with the reaction of a phenyl group with an anhydrous base, such as sodium hydroxide or potassium hydroxide. This reaction produces a phenoxide ion, which is then reacted with benzene to produce the desired product. The product is then purified by recrystallization and the purity of the product is determined by spectroscopy.
特性
IUPAC Name |
1,4-diphenyl-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-3-8-16(9-4-1)18-12-7-13-20-19(14-15-21(18)20)17-10-5-2-6-11-17/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCRQGLOOMIJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenyl-indene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)


![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
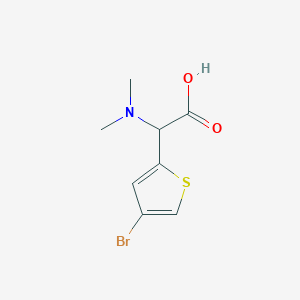

![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
